molecular formula C17H16BrN7S B10932669 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10932669
M. Wt: 430.3 g/mol
InChI Key: IQKYEEJEANMWSF-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiadiazole derivatives, such as:

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and the presence of both pyrazole and thiadiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16BrN7S

Molecular Weight

430.3 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(4-bromopyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H16BrN7S/c1-12(25-11-14(18)9-19-25)16-21-22-17(26-16)20-15-7-8-24(23-15)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,20,22,23)

InChI Key

IQKYEEJEANMWSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br

Origin of Product

United States

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